molecular formula C13H15ClN2O2S B2944557 N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine CAS No. 1436271-16-7

N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine

Cat. No.: B2944557
CAS No.: 1436271-16-7
M. Wt: 298.79
InChI Key: NSQBTAZZFXNIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is a structurally complex sulfone-containing compound characterized by:

  • A thiolan-3-amine core (a five-membered sulfur ring) oxidized to a 1,1-dioxo (sulfone) moiety, enhancing polarity and stability.
  • A 6-chloropyridin-3-ylmethyl group, a common motif in neonicotinoid insecticides and their metabolites.

This compound’s structure suggests applications in agrochemistry, particularly as an insecticide or intermediate, given the prevalence of chloropyridinyl derivatives in pest control agents (e.g., nitenpyram, acetamiprid) .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-2-6-16(12-5-7-19(17,18)10-12)9-11-3-4-13(14)15-8-11/h1,3-4,8,12H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBTAZZFXNIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CN=C(C=C1)Cl)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiolane sulfone 6-Chloropyridinylmethyl, Prop-2-ynyl Sulfone, Alkyne, Chloropyridine
N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine Ethylamine 6-Chloropyridinylmethyl, 2,2-Difluoroethyl Amine, Fluorinated alkyl
N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine Ethylene diamine 6-Chloropyridinylmethyl, Ethyl, Methyl Imine, Secondary/tertiary amines
Acetamiprid Metabolite IM-1-4 (N-Methyl(6-chloro-3-pyridyl)methylamine) Methylamine 6-Chloropyridinylmethyl, Methyl Primary amine
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine Pyridine Chlorine, Nitro, Isopropylamine Nitro, Secondary amine

Key Observations :

  • The chloropyridinylmethyl group is ubiquitous across analogs, underscoring its role in target binding (e.g., insect nicotinic acetylcholine receptors).
Physicochemical Properties
Property Target Compound N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine Acetamiprid Metabolite IM-1-4
Molecular Weight ~300–350 g/mol* 195.6 g/mol 170.6 g/mol
Polarity High (sulfone, alkyne) Moderate (fluorinated alkyl) Low (primary amine)
Solubility Likely polar solvent-soluble Lipophilic Water-soluble
Stability High (sulfone resists oxidation) Moderate Low (prone to oxidation)

*Estimated based on structural analogs.

Metabolic and Environmental Fate
  • The propargyl group in the target compound may undergo oxidative metabolism, yielding carboxylic acids or epoxides, unlike the ethyl/methyl groups in nitenpyram metabolites .

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